N-(4-Oxo-4-phenylbutyl)acetamide

Description

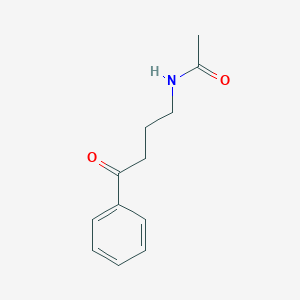

N-(4-Oxo-4-phenylbutyl)acetamide is an acetamide derivative characterized by a 4-phenyl-4-oxobutyl chain attached to the nitrogen atom of the acetamide group. Structurally, the compound features a ketone group at the fourth carbon of a butyl chain, which is further substituted with a phenyl ring.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(4-oxo-4-phenylbutyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-10(14)13-9-5-8-12(15)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) |

InChI Key |

WHMXOHFLAHBICV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-(4-Hydroxyphenyl)acetamide (Paracetamol)

- Structure : A phenyl ring substituted with a hydroxyl group at the para position, linked directly to the acetamide nitrogen.

- Key Differences : Unlike this compound, paracetamol lacks the extended alkyl chain and ketone group.

- Activity : Widely used as an analgesic and antipyretic due to its cyclooxygenase (COX) inhibition properties .

- Safety : Generally safe at therapeutic doses but hepatotoxic in overdose.

(b) N-(3-Methylbutyl)acetamide

(c) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

(d) N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide

- Structure : Similar 4-oxobutyl chain but substituted with a diphenylpiperidinyl group instead of a phenyl ring.

- Key Differences : The piperidine ring introduces rigidity and additional aromatic interactions.

- Relevance : Highlights how substituents on the 4-oxobutyl chain can alter molecular recognition and bioavailability .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide

2-Mercapto-N-(4-(phenylamino)phenyl)acetamide

- Structure: Features a thiol (-SH) group and an anilino-phenyl substituent.

- Key Differences : The thiol group enhances reactivity (e.g., disulfide formation) and metal-binding capacity, unlike the ketone in the target compound .

Data Table: Comparative Analysis of Acetamide Derivatives

Preparation Methods

Spectroscopic Data

Infrared (IR) spectroscopy of this compound analogs reveals carbonyl stretches at 1,643–1,666 cm⁻¹ (ketone C=O) and 1,642–1,679 cm⁻¹ (amide C=O). Nuclear magnetic resonance (NMR) spectra provide further structural confirmation:

Chromatographic Purification

Flash column chromatography on silica gel with hexanes/EtOAc (3:1 to 1:1 gradients) is universally employed for purification, achieving >95% purity. Melting points for analogs range from 72–120°C , consistent with crystalline solid forms.

Comparative Evaluation of Synthetic Routes

The copper-catalyzed method offers scalability and functional group compatibility, whereas the palladium route excels in stereocontrol. The DCC-based approach avoids metal catalysts but requires precise stoichiometry.

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-Oxo-4-phenylbutyl)acetamide, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of phenylacetone with a bromoalkyl intermediate to form the 4-oxo-4-phenylbutyl backbone.

- Step 2: Acetylation of the amine group using acetic anhydride under basic conditions (e.g., pyridine or triethylamine) .

Optimization strategies:- Temperature control: Lower temperatures (0–5°C) during acetylation reduce side reactions.

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates acetylation .

Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR spectroscopy:

- ¹H NMR: Look for the acetyl proton signal at δ 2.1–2.3 ppm and aromatic protons (δ 7.2–7.5 ppm).

- ¹³C NMR: Confirm the ketone (δ ~200 ppm) and acetamide carbonyl (δ ~170 ppm) .

- IR spectroscopy: Identify the amide C=O stretch (~1650 cm⁻¹) and ketone C=O (~1720 cm⁻¹) .

- Mass spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the 4-oxobutyl chain .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

- Core modifications:

- Replace the phenyl group with halogenated or heteroaromatic rings to assess electronic effects.

- Vary the acetamide’s alkyl chain length to study steric influences .

- Assay design:

- In vitro: Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination.

- Cell-based: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

- Data analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. Q4. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?

Answer:

- Reproducibility checks:

- Validate assay conditions (e.g., pH, serum concentration) to rule out false positives/negatives .

- Compare results across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess specificity.

- Computational modeling:

- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., N-(4-oxo-4-arylbutyl)acetamides) to identify trends .

Q. Q5. How can in vivo pharmacokinetic studies be optimized for this compound to address bioavailability challenges?

Answer:

- Formulation strategies:

- Use lipid-based nanoemulsions to enhance solubility (logP ~2.5) .

- Incorporate cyclodextrin complexes for sustained release .

- Experimental design:

- Route of administration: Compare oral vs. intravenous dosing in rodent models.

- Sampling: Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis .

- Data interpretation: Calculate AUC, Cmax, and half-life (t½) to model absorption kinetics. Adjust dosing regimens based on clearance rates .

Q. Q6. What are the best practices for analyzing oxidative degradation products of this compound under varying storage conditions?

Answer:

- Stress testing:

- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .

- Analytical methods:

- HPLC-DAD: Detect degradation peaks (e.g., quinone derivatives) at 254 nm .

- LC-HRMS: Identify exact masses of oxidation products (e.g., m/z +16 for epoxides) .

- Stabilization: Add antioxidants (e.g., BHT) or store under inert gas (N₂) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.